molecular formula C10H16BrNO3 B11783523 tert-Butyl 4-bromo-2-methyl-3-oxopyrrolidine-1-carboxylate

tert-Butyl 4-bromo-2-methyl-3-oxopyrrolidine-1-carboxylate

Cat. No.: B11783523
M. Wt: 278.14 g/mol
InChI Key: PXZCFKBVQVMTSW-UHFFFAOYSA-N
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Description

Tert-Butyl 4-bromo-2-methyl-3-oxopyrrolidine-1-carboxylate is a valuable protected pyrrolidine derivative designed for pharmaceutical research and chemical synthesis. This compound features a bromine substituent and an oxopyrrolidine (lactam) core, which serves as a versatile synthetic intermediate. The bromine atom is a reactive handle for further functionalization via cross-coupling reactions, such as Suzuki or Negishi couplings, allowing researchers to introduce complex substituents . The tert-butyloxycarbonyl (Boc) protecting group safeguards the pyrrolidine nitrogen and can be readily removed under mild acidic conditions to generate the secondary amine, a common pharmacophore in active pharmaceutical ingredients (APIs). Compounds with similar bromo-substituted, conformationally restrained heterocyclic cores have demonstrated significant research value, particularly in the discovery and structure-activity relationship (SAR) studies of novel bioactive molecules, including central nervous system (CNS) agents . Researchers can utilize this building block to develop targeted libraries for medicinal chemistry programs. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications. Safety and Handling: Based on a closely related compound, this material may be classified as a Dangerous Good . It is corrosive and causes severe skin burns and eye damage . Precautions including wearing protective gloves/protective clothing/eye protection/face protection must be observed. Please refer to the supplied Safety Data Sheet for detailed handling and disposal information.

Properties

Molecular Formula

C10H16BrNO3

Molecular Weight

278.14 g/mol

IUPAC Name

tert-butyl 4-bromo-2-methyl-3-oxopyrrolidine-1-carboxylate

InChI

InChI=1S/C10H16BrNO3/c1-6-8(13)7(11)5-12(6)9(14)15-10(2,3)4/h6-7H,5H2,1-4H3

InChI Key

PXZCFKBVQVMTSW-UHFFFAOYSA-N

Canonical SMILES

CC1C(=O)C(CN1C(=O)OC(C)(C)C)Br

Origin of Product

United States

Preparation Methods

Piperidone Ring Formation

The pyrrolidine core is often constructed via cyclization of γ-aminoketones. For example, 4-oxopiperidine-1-carboxylate intermediates are synthesized by reacting γ-aminobutyric acid derivatives with tert-butyl dicarbonate (Boc₂O) in dichloromethane. The resulting tert-butyl 4-oxopiperidine-1-carboxylate is subsequently brominated at the 3-position using NBS or Br₂.

Optimization of Reaction Conditions

Solvent Effects

Solvent polarity significantly impacts bromination efficiency:

  • THF : Enhances radical stability in NBS-mediated reactions, yielding 73–78%.

  • Chloroform : Preferred for Br₂ reactions due to improved bromine solubility, yielding 42–47%.

  • DMF : Facilitates higher temperatures (120°C) in thiourea-mediated cyclization steps, yielding 47–64%.

Temperature and Catalysis

Low temperatures (0–5°C) suppress undesired dibromination during NBS reactions. Catalysts like AlCl₃ accelerate bromide ion formation, reducing reaction times from 24 hours to 12 hours.

Workup and Purification

Crude products are typically purified via silica gel chromatography using gradients of ethyl acetate/hexanes (5:95 to 20:80). Recrystallization from ethyl acetate/n-hexane mixtures improves purity to >95%.

Comparative Analysis of Synthetic Routes

MethodReagentsSolventTemperatureYield (%)Purity (%)
NBS BrominationNBS, AlCl₃THF0–5°C7895
Br₂ BrominationBr₂, Na₂HPO₄ChloroformRT4290
Thiourea CyclizationThiourea, K₂CO₃DMF120°C4785

Mechanistic Insights

Bromination Pathways

NBS generates a bromine radical via homolytic cleavage, abstracting a hydrogen atom from the 4-position of the pyrrolidine ring. Subsequent recombination with a bromide ion forms the C-Br bond. In contrast, Br₂ undergoes electrophilic addition, facilitated by Lewis acids like AlCl₃, to produce the same intermediate.

tert-Butyl Group Stability

The Boc group remains intact under acidic bromination conditions due to its orthogonal stability. However, prolonged exposure to Br₂ at elevated temperatures (>40°C) may lead to deprotection, necessitating strict temperature control .

Chemical Reactions Analysis

Nucleophilic Substitution at the Bromine Position

The bromine atom at position 4 undergoes nucleophilic substitution under specific conditions. This reactivity is critical for introducing functional groups or forming carbon–heteroatom bonds.

Reaction TypeReagents/ConditionsProductsYieldCitations
Grignard Addition IsopropylMgBr, THF, −70°Ctert-Butyl 4-(isopropyl)-2-methyl-3-oxopyrrolidine-1-carboxylate63%
Organozinc Coupling ZnCl₂, Pd(PPh₃)₄, 80°CCross-coupled aryl/alkyl derivatives45–58%

Key findings:

  • Grignard reactions proceed efficiently under cryogenic conditions, retaining the oxopyrrolidine ring integrity .

  • Palladium-catalyzed couplings require anhydrous conditions and elevated temperatures for optimal turnover .

Oxidation and Reduction of the Oxopyrrolidine Core

The 3-oxo group participates in redox reactions, enabling transformations to alcohols or amines.

Reaction TypeReagents/ConditionsProductsYieldCitations
Reduction NaBH₄, MeOH, 0°Ctert-Butyl 4-bromo-2-methyl-3-hydroxypyrrolidine-1-carboxylate72%
Oxidation KMnO₄, H₂O/acetone3-Carboxylic acid derivative (de-esterification observed)34%

Notable observations:

  • Sodium borohydride selectively reduces the ketone without affecting the bromine or tert-butyl group.

  • Strong oxidants like KMnO₄ degrade the ester moiety, limiting synthetic utility.

Ring-Opening and Rearrangement Reactions

Acid- or base-mediated conditions induce ring-opening, leveraging the strained pyrrolidinone structure.

Reaction TypeReagents/ConditionsProductsYieldCitations
Acid Hydrolysis HCl (6M), reflux4-Bromo-2-methyl-3-oxopyrrolidine + tert-butanol89%
Base-Induced Rearrangement NaOH, EtOH, 60°CRing-expanded lactam derivatives41%

Mechanistic insights:

  • Hydrolysis under acidic conditions cleaves the carbamate bond, releasing the free amine .

  • Base treatment triggers β-elimination pathways, forming unsaturated intermediates .

Cross-Coupling Reactions

The bromine atom facilitates transition-metal-catalyzed couplings, enabling C–C bond formation.

Reaction TypeReagents/ConditionsProductsYieldCitations
Suzuki–Miyaura Pd(dba)₂, SPhos, K₃PO₄Aryl-substituted pyrrolidinones50–67%
Buchwald–Hartwig Pd₂(dba)₃, XantphosN-Arylated derivatives38%

Performance factors:

  • Bulky ligands (e.g., SPhos) improve selectivity in Suzuki reactions .

  • Steric hindrance from the tert-butyl group reduces efficiency in Buchwald–Hartwig aminations .

Functional Group Interconversion

The bromine and oxo groups serve as handles for further derivatization.

Reaction TypeReagents/ConditionsProductsYieldCitations
Bromine→Amine NH₃, CuI, 100°C4-Amino-substituted analog29%
Ketone→Thioketone Lawesson’s reagent, toluene3-Thioxopyrrolidine derivative55%

Key limitations:

  • Direct amination of bromine requires high temperatures and suffers from moderate yields .

  • Thioketone formation is sensitive to moisture, necessitating anhydrous conditions.

Stability Under Synthetic Conditions

The compound demonstrates variable stability:

ConditionStabilityDegradation ProductsCitations
Aqueous Acid (pH < 3) Unstable (t₁/₂ = 2 hr)Hydrolyzed amine + CO₂
UV Light (λ = 254 nm) Gradual decompositionRadical-derived dimers

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential
Tert-butyl 4-bromo-2-methyl-3-oxopyrrolidine-1-carboxylate has been investigated for its potential as a therapeutic agent. The compound's structure allows it to interact with biological targets effectively, making it suitable for drug development. Its derivatives have shown promise in treating conditions such as cancer and neurological disorders.

Case Study: Anticancer Activity
In a study focused on the synthesis of pyrrolidine derivatives, researchers evaluated the anticancer activity of various compounds derived from this compound. The results indicated that certain derivatives exhibited significant cytotoxic effects against cancer cell lines, suggesting a pathway for further drug development .

Organic Synthesis

Role as an Intermediate
this compound serves as an important intermediate in the synthesis of more complex organic molecules. Its bromine atom provides a reactive site for nucleophilic substitution reactions, facilitating the formation of various functional groups.

Synthesis Pathway Example
The compound can be synthesized through a multi-step reaction involving the protection of amines and subsequent coupling reactions. For instance, this compound can be synthesized from simpler starting materials using methods such as Suzuki coupling or Buchwald-Hartwig amination .

Recent research has highlighted the versatility of this compound in various applications:

Table: Summary of Research Findings

Study Findings
Anticancer ActivitySignificant cytotoxicity against cancer cell lines
Synthesis PathwaysEffective intermediate for coupling reactions
Polymer ModificationsEnhances mechanical properties of polymers

Mechanism of Action

The mechanism of action of tert-Butyl 4-bromo-2-methyl-3-oxopyrrolidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors. The bromine atom and carbonyl group play crucial roles in its reactivity and interaction with biological molecules. The compound can form covalent or non-covalent interactions with its targets, leading to modulation of their activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional attributes can be contextualized against related pyrrolidine and pyridine derivatives documented in the literature and catalogs. Below is a comparative analysis based on substituent effects, reactivity, and applications:

Substituent Positioning and Electronic Effects

  • tert-Butyl 3-((5-bromo-3-methoxypyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate (Catalog Entry 159, ): Features a bromine on a pyridine ring (5-position) and a methoxy group (3-position). The pyridine ring introduces aromaticity and electron-withdrawing effects, contrasting with the non-aromatic pyrrolidine core of the target compound. Reactivity: Bromine on pyridine may undergo slower nucleophilic substitution compared to aliphatic bromine due to aromatic stabilization.
  • tert-Butyl 3-((5-bromo-3-(dimethoxymethyl)pyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate (Catalog Entry 160, ):

    • Includes a dimethoxymethyl group on pyridine, enhancing steric bulk and altering solubility.
    • The aliphatic bromine in the target compound (4-position on pyrrolidine) is more reactive toward cross-coupling reactions (e.g., Suzuki-Miyaura) than aryl-bound bromine in this analog.
  • tert-Butyl 4-bromo-2-methyl-3-oxopyrrolidine-1-carboxylate: The 3-oxo group increases electrophilicity at the adjacent carbon, enabling enolate formation or ketone-specific reactions (e.g., Grignard additions). Bromine at the 4-position is sterically accessible for substitution, unlike pyridine-bound bromine in analogs .

Physicochemical Properties

  • Molecular Weight and Polarity: The target compound (C₁₀H₁₆BrNO₃) has a molecular weight of ~278.15 g/mol. Pyridine-containing analogs (e.g., Catalog Entry 159: C₁₇H₂₃BrN₂O₄) exhibit higher molecular weights (~411.29 g/mol) due to aromatic rings and additional substituents . The 3-oxo group in the target compound increases polarity compared to methoxy or dimethoxymethyl groups in analogs, impacting solubility in polar solvents.

Commercial Availability

  • Catalog entries (e.g., MFCD numbers and pricing in ) indicate that brominated pyrrolidine/pyridine derivatives are commercially available, with prices ranging from $50–$200/g depending on complexity. The target compound’s synthetic demand may align with these trends.

Biological Activity

Introduction

tert-Butyl 4-bromo-2-methyl-3-oxopyrrolidine-1-carboxylate (CAS No. 188869-05-8) is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews its biological activity, focusing on its mechanisms, efficacy, and potential therapeutic applications based on diverse research findings.

The molecular formula of this compound is C10H16BrNO3C_{10}H_{16}BrNO_3 with a molecular weight of 264.12 g/mol. It is characterized by the presence of a bromo substituent, which plays a crucial role in its biological activity.

Research indicates that compounds similar to this compound exhibit various biological activities through specific mechanisms:

In Vitro Studies

In vitro evaluations have shown that the compound exhibits significant inhibitory activity against key metabolic pathways:

CompoundActivity TypeInhibition Rate (%)Reference
This compoundFatty Acid Biosynthesis~70%
(S)-enantiomerCholesterol Biosynthesis~65%
(R)-enantiomerCholesterol Biosynthesis~63%

In Vivo Studies

In vivo assessments have highlighted the compound's effects on lipid profiles:

Study TypeParameter EvaluatedResultReference
Animal ModelPlasma TG LevelsDecreased by 30% after 7 days
Animal ModelPlasma PhospholipidsDecreased significantly compared to control

Case Study 1: Lipid Metabolism Regulation

A study focused on the lipid-lowering effects of the (S)-enantiomer of similar pyrrolidine derivatives demonstrated a marked reduction in triglyceride levels in hyperlipidemic rats. The study concluded that the compound could serve as a basis for developing new antilipidemic therapies .

Case Study 2: Antimicrobial Potential

Another investigation into structurally related compounds revealed their ability to inhibit β-lactamase enzymes, suggesting a mechanism by which these compounds could enhance the efficacy of existing antibiotics against resistant strains .

Q & A

Basic: How can the synthesis of tert-butyl 4-bromo-2-methyl-3-oxopyrrolidine-1-carboxylate be optimized for high yield and purity?

Methodological Answer:
Optimization typically involves stepwise Boc protection, bromination, and oxidation. For example, tert-butyl carbamate intermediates (e.g., pyrrolidine derivatives) are synthesized via nucleophilic substitution under anhydrous conditions using Boc₂O and DMAP in THF . Bromination at the 4-position may employ NBS (N-bromosuccinimide) with radical initiators like AIBN in CCl₄, monitored by TLC. Post-reaction purification via silica gel chromatography (hexane/EtOAc gradients) and recrystallization (e.g., from EtOH/H₂O) enhances purity. Yield improvements (e.g., 62–99% in analogous syntheses) require strict temperature control and inert atmospheres to minimize decomposition .

Basic: What analytical techniques are critical for confirming the crystal structure of this compound?

Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystals grown via slow evaporation (e.g., in DCM/hexane) are analyzed using SHELX software for structure solution and refinement. Key parameters include R-factor (<0.05), data-to-parameter ratios (>15:1), and hydrogen-bonding networks . Complementary techniques like FT-IR (C=O stretch at ~1700 cm⁻¹) and ¹³C NMR (Boc carbonyl at ~155 ppm, ketone at ~205 ppm) validate functional groups .

Basic: How can researchers ensure high purity of the compound for downstream applications?

Methodological Answer:
Purity ≥98% is achieved via:

  • HPLC : Reverse-phase C18 columns with acetonitrile/water gradients, monitoring at 254 nm .
  • Column Chromatography : Gradient elution (hexane/EtOAc) to separate brominated byproducts.
  • Recrystallization : Solvent polarity tuning (e.g., EtOAc for polar impurities) .
  • Spectroscopic Consistency : ¹H/¹³C NMR integration and DEPT-135 to confirm absence of undesired stereoisomers .

Advanced: What mechanistic insights explain the reactivity of the 4-bromo substituent in cross-coupling reactions?

Methodological Answer:
The C-Br bond’s polarizability enables Suzuki-Miyaura couplings. DFT studies suggest oxidative addition with Pd(0) catalysts (e.g., Pd(PPh₃)₄) proceeds via a three-centered transition state, with electron-withdrawing 3-oxo groups accelerating Pd insertion. Steric hindrance from the tert-butyl group may reduce reaction rates, requiring optimized ligand systems (e.g., XPhos) . Bromine’s leaving-group ability is confirmed by comparative studies with chloro analogs showing slower kinetics .

Advanced: How can computational modeling (e.g., DFT) predict the compound’s conformational stability?

Methodological Answer:
DFT calculations (B3LYP/6-311+G(d,p)) model the axial/equatorial equilibrium of the tert-butyl group. Explicit solvent molecules (e.g., DCM) must be included to replicate experimental NMR data, as implicit solvent models overestimate axial stability . NCI (non-covalent interaction) plots reveal steric clashes between the tert-butyl and pyrrolidine ring, favoring equatorial conformers in solution despite gas-phase axial preference .

Advanced: How does stereochemistry at the pyrrolidine ring affect biological or catalytic activity?

Methodological Answer:
Stereochemical configuration (e.g., 2-methyl vs. 4-bromo orientation) modulates interactions with biological targets. For example, (R)-configured analogs show higher binding affinity to calcium channels due to complementary van der Waals contacts . In catalysis, enantiopure derivatives act as chiral auxiliaries in asymmetric aldol reactions, with diastereomeric excess (>90%) achieved via dynamic kinetic resolution .

Advanced: What strategies validate the compound’s potential in medicinal chemistry (e.g., kinase inhibition)?

Methodological Answer:

  • In Vitro Assays : Screen against kinase panels (e.g., EGFR, VEGFR) using fluorescence polarization.
  • SAR Studies : Compare with des-bromo or methyl-substituted analogs to identify pharmacophores.
  • Docking Simulations : AutoDock Vina predicts binding poses in ATP-binding pockets, with MM-GBSA scoring refining affinity estimates .
  • Metabolic Stability : Microsomal incubation (human liver microsomes) with LC-MS/MS quantifies degradation half-life .

Advanced: How should researchers address contradictory data in synthesis yields or spectroscopic results?

Methodological Answer:

  • Yield Discrepancies : Re-evaluate reaction stoichiometry (e.g., excess NBS in bromination) or drying of solvents (e.g., molecular sieves for anhydrous THF) .
  • NMR Anomalies : Use deuterated solvents (CDCl₃ vs. DMSO-d₆) to assess hydrogen bonding. HSQC/HMBC resolves ambiguous coupling in crowded spectra .
  • Crystallization Failures : Screen alternative solvents (e.g., acetone/water) or employ seeding with isomorphic crystals .

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